Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound that belongs to the class of isoquinolines, which are bicyclic organic compounds derived from the isoquinoline structure. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized in laboratory settings using established organic synthesis techniques. It is not commonly found in nature but can be derived from natural sources or synthesized from simpler precursors.
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is classified as an alkaloid due to its nitrogen-containing structure. Alkaloids are known for their pharmacological effects and are often used in pharmaceuticals.
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific catalysts and conditions, including temperature control and inert atmosphere to prevent oxidation or degradation of sensitive intermediates. Reagents such as acetic anhydride or various acids may be employed to facilitate the formation of the carboxylate group.
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has a complex molecular structure characterized by:
The molecular formula for Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is , with a molecular weight of approximately 205.24 g/mol. The compound's structural representation can be depicted using various chemical drawing software.
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo several chemical reactions:
These reactions often require specific conditions such as acidic or basic environments and may involve catalysts such as palladium on carbon for hydrogenation processes.
The mechanism of action for Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is primarily studied in the context of its pharmacological effects. This compound may interact with various biological targets:
Research studies have indicated that derivatives of tetrahydroisoquinolines exhibit neuroprotective properties and potential anti-inflammatory effects.
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically appears as a white to off-white crystalline solid. Its melting point ranges around 90–95 °C.
The compound is soluble in organic solvents such as ethanol and methanol but may have limited solubility in water. It exhibits stability under normal laboratory conditions but should be stored away from light and moisture to prevent degradation.
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has potential applications in:
The tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active alkaloids. Isoquinoline alkaloids constitute one of the largest classes of natural products, with THIQ derivatives recognized for over four decades as sources of potent antitumor antibiotics. Early natural products featuring this core include naphthyridinomycin, saframycins (e.g., saframycin A), and quinocarcins (e.g., quinocarcinol), which demonstrated significant anticancer properties by targeting DNA processes [1] [10]. These discoveries established the THIQ scaffold as a critical pharmacophore in drug discovery.
Table 1: Clinically Utilized THIQ-Based Therapeutic Agents
Compound Name | Therapeutic Category | Clinical Application |
---|---|---|
Trabectedin | Antineoplastic | Soft tissue sarcoma therapy |
Quinapril | Cardiovascular | Hypertension management |
Praziquantel | Anthelmintic | Schistosomiasis infection treatment |
Noscapine | Respiratory | Antitussive therapy |
Apomorphine | Neurological | Parkinson's disease management |
Solifenacin | Urological | Overactive bladder symptom control |
The structural versatility of the THIQ core enables diverse biological activities beyond oncology, including antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS)-targeting effects. Clinically approved THIQ derivatives span multiple therapeutic categories, exemplified by the antihypertensive agent quinapril (ACE inhibitor), the skeletal muscle relaxant atracurium, and the antimalarial compound emetine [1] [10]. This broad therapeutic profile stems from the scaffold's ability to engage varied biological targets through strategic functionalization at positions C-1, C-3, C-6, C-7, and the nitrogen atom. The THIQ nucleus serves as a three-dimensional template that allows precise spatial orientation of pharmacophoric elements, making it invaluable for rational drug design.
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS: 220247-69-8; Molecular Formula: C₁₁H₁₃NO₂; HCl salt MW: 227.69) represents a synthetically accessible building block for advanced medicinal chemistry research [9]. This compound features a carboxylate ester at the C-7 position—a strategic location for structure-activity relationship (SAR) exploration due to its influence on electronic distribution and hydrogen-bonding capacity within the THIQ scaffold. The ester group serves as a versatile synthetic handle for: (1) Hydrolysis to carboxylic acid derivatives for salt formation or conjugation; (2) Transesterification reactions to modify lipophilicity; (3) Amide coupling to incorporate peptidomimetic elements; (4) Reduction to hydroxymethyl functionalities for ether linkage formation [9].
Table 2: Key Physicochemical Properties of Methyl 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylate
Property | Value/Characteristic | Significance in Drug Design |
---|---|---|
Molecular Weight | 191.23 g/mol (free base) | Optimal for blood-brain barrier penetration |
Hydrogen Bond Acceptors | 3 (ester carbonyl + N) | Target interaction capability |
Hydrogen Bond Donors | 1 (N-H) | Solubility and target binding potential |
Rotatable Bonds | 2 | Conformational flexibility |
Polar Surface Area | ~39 Ų | Membrane permeability indicator |
LogP (Predicted) | ~1.2 | Balanced hydrophilicity/lipophilicity |
Density functional theory (DFT) analyses of structurally analogous THIQ derivatives reveal that substituents at C-7 significantly influence frontier molecular orbitals. Specifically, electron-withdrawing groups like carboxylates lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing susceptibility to nucleophilic attack—a property exploitable in targeted covalent inhibitor design [3]. The molecular electrostatic potential of such derivatives shows pronounced negative regions around carbonyl oxygen atoms, facilitating interactions with protonated residues in biological targets. These characteristics establish methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate as a multifunctional synthon for developing novel therapeutic candidates targeting infectious diseases, neurological disorders, and oncology applications [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0